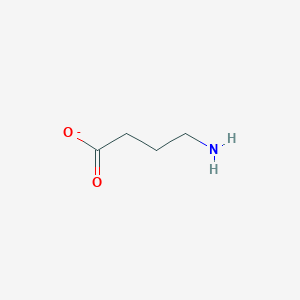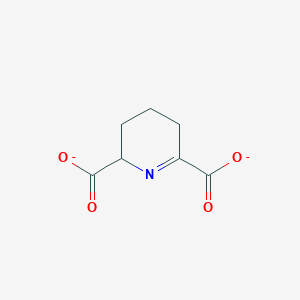
2-Methoxy-6Z-hexadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6Z-hexadecenoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Identification in Marine Sponges
2-Methoxy-6Z-hexadecenoic acid was identified in the phospholipids of the Caribbean sponge Spheciospongia cuspidifera. This novel acid was mainly associated with phosphatidylethanolamine, a significant finding in the study of marine sponge biochemistry (Carballeira & Sepúlveda, 2006).
Antimicrobial Properties
A study reported the total synthesis of 2-Methoxy-6Z-hexadecenoic acid and tested its antimicrobial properties. It was found to be effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus faecalis, indicating potential for medical applications (Carballeira et al., 1998).
Antibacterial Activity Against Clinical Isolates
Further research into the antibacterial activity of 2-Methoxy-6Z-hexadecenoic acid showed effectiveness against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This suggests its potential as a viable candidate against certain bacterial strains (Carballeira et al., 2017).
Impact on Myocardial Imaging
Hexadecenoic acid, of which 2-Methoxy-6Z-hexadecenoic acid is a variant, has been used in myocardial imaging. Studies have explored its use in estimating regional myocardial perfusion and distinguishing between viable ischemic tissue and infarcted tissue (Poe et al., 1977).
Propiedades
Fórmula molecular |
C17H32O3 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(Z)-2-methoxyhexadec-6-enoic acid |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h11-12,16H,3-10,13-15H2,1-2H3,(H,18,19)/b12-11- |
Clave InChI |
KGJRSNOTKLROQM-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCCC/C=C\CCCC(C(=O)O)OC |
SMILES |
CCCCCCCCCC=CCCCC(C(=O)O)OC |
SMILES canónico |
CCCCCCCCCC=CCCCC(C(=O)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




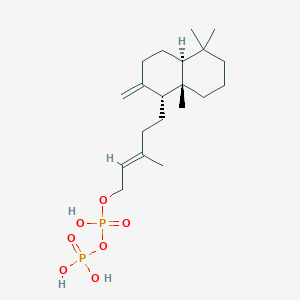
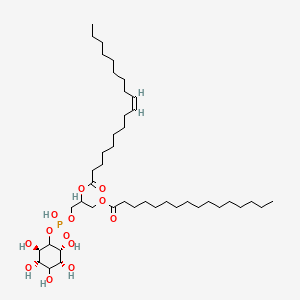

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)



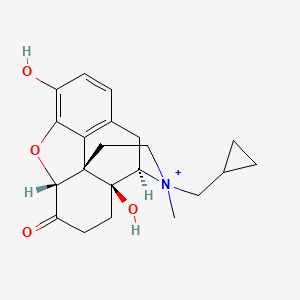
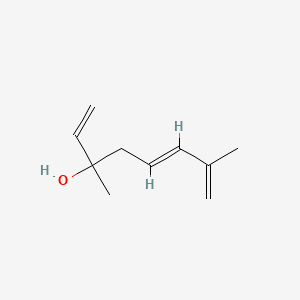
![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)
